

Assessing the Specificity of TCS 401 in Cellular Models: A Comparative Guide

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Compound of Interest

Compound Name: TCS 401

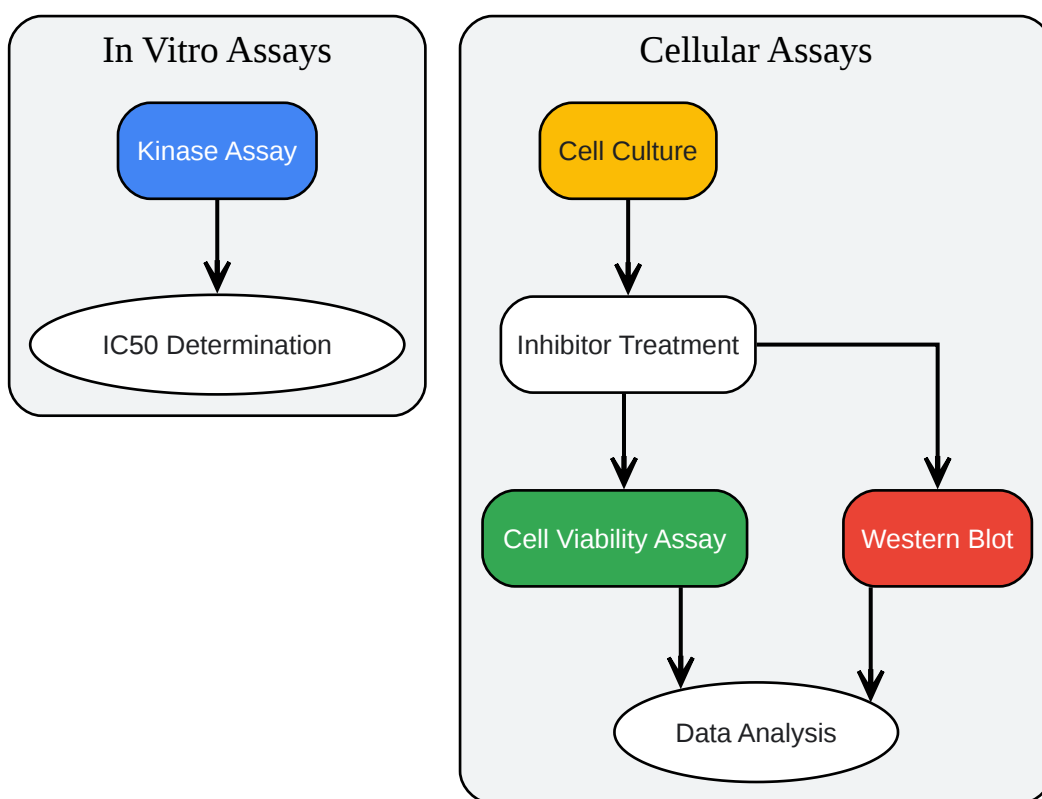
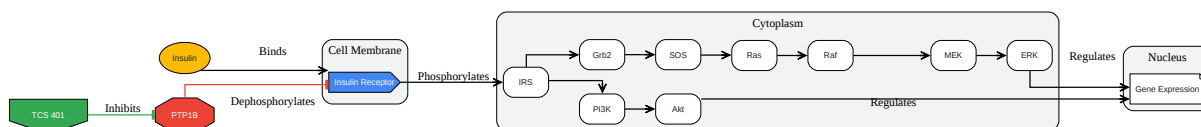
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For researchers, scientists, and drug development professionals, the precise evaluation of a compound's specificity is paramount. This guide provides a comparative analysis of **TCS 401**, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), with other known PTP1B inhibitors. The information presented herein is supported by experimental data to aid in the objective assessment of its performance in cellular models.

Introduction to TCS 401 and PTP1B Signaling

TCS 401 is a selective, non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in insulin and leptin signaling pathways.^[1] By inhibiting PTP1B, **TCS 401** enhances the phosphorylation of downstream targets, leading to the activation of pathways such as the MEK/Erk and PI3K/Akt signaling cascades.^[1] This modulation of cellular signaling makes PTP1B inhibitors like **TCS 401** promising candidates for the treatment of type 2 diabetes and obesity. This guide compares **TCS 401** with two other PTP1B inhibitors, Trodusquemine (MSI-1436) and Claramine, to provide a comprehensive overview of their relative specificities and potencies.



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References

- 1. medchemexpress.com [medchemexpress.com]
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